Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate
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Overview
Description
Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group and an amino-pentene chain, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Benzyl chloroformate+Amine→Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate+HCl
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group back to the amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the amine .
Scientific Research Applications
Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate is used in various scientific research applications, including:
Chemistry: As a protecting group for amines in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate involves its role as a protecting group. It temporarily masks the amine functionality, allowing selective reactions to occur at other sites of the molecule. The benzyl group can be removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
t-Butyloxycarbonyl (Boc) Carbamate: Another common protecting group for amines, removed by strong acids.
Fluorenylmethoxycarbonyl (Fmoc) Carbamate: Used in peptide synthesis, removed by base.
Uniqueness
Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic pathways where selective deprotection is required .
Biological Activity
Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate is a compound of significant interest due to its structural features, which include a benzyl group, a carbamate moiety, and a chiral aminoalkene. These characteristics suggest potential biological activities that merit further exploration. This article aims to synthesize available research findings regarding the biological activity of this compound, including relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N2O2 with a molecular weight of approximately 234.29 g/mol. Its structure can be represented as follows:
This compound features both an amino group and a double bond in the pentene chain, which are crucial for its potential reactivity and biological profile.
2. Mutagenicity Studies
Benzylating agents have been studied for their mutagenic potential. A related study on unsymmetrically substituted N-nitrosomethylbenzylamine found that benzylation could result in significant biological consequences, including mutagenicity in bacterial assays . Although this compound has not been directly tested for mutagenicity, its structural analogs suggest a potential for similar activity.
Case Study: Structure-Uptake Relationships
A study exploring the structure–activity relationships (SAR) of various compounds highlighted the importance of functional groups in determining biological activity. Compounds with specific configurations showed enhanced uptake and activity against Gram-negative bacteria . This suggests that this compound may also exhibit variable biological activities based on its structural characteristics.
Research Findings Table
Compound Name | Biological Activity | Notes |
---|---|---|
Benzyl Carbamate | Minimal | Lacks the pentene chain; primarily used as a simple amine derivative. |
5-Aminopentanoic Acid | Moderate | Used in peptide synthesis; lacks aromatic ring. |
Benzyl N-(2-aminoethyl) carbamate | Moderate | Similar amine functionality but lacks chiral center; used in various biochemical applications. |
This compound | Potentially High | Unique features include chiral center and alkene; further studies needed to elucidate specific activities. |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Potential areas of investigation include:
- In vitro Studies : Conducting assays to evaluate antimicrobial efficacy against a range of bacterial strains.
- Mutagenicity Testing : Assessing the compound's potential mutagenic effects using standard bacterial assays.
- Mechanistic Studies : Investigating the biochemical pathways influenced by this compound to better understand its therapeutic potential.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-2-12(8-9-14)15-13(16)17-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10,14H2,(H,15,16)/t12-/m1/s1 |
InChI Key |
RTGRQCSYEWGPJT-GFCCVEGCSA-N |
Isomeric SMILES |
C=C[C@H](CCN)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
C=CC(CCN)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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